6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-5-1-2-7-11-3-6(8(10)13)12(7)4-5/h1-4H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYFFRVCYNOEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
6-Bromoimidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of anti-tuberculosis (TB) properties. This article reviews the biological activity of this compound, focusing on its efficacy against Mycobacterium tuberculosis (Mtb), structure-activity relationships (SAR), and related pharmacological studies.
Anti-Tuberculosis Activity
Recent studies have highlighted the promising anti-tuberculosis activity of imidazo[1,2-a]pyridine derivatives, including this compound. The compound has shown effectiveness against both drug-susceptible and multidrug-resistant strains of Mtb.
Efficacy Against Mtb
-
Minimum Inhibitory Concentration (MIC) :
- The compound exhibits MIC values ranging from 0.07 to 2.2 μM against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) strains, with some derivatives showing MIC values as low as 0.0009 μM against extracellular Mtb .
- Notably, compounds derived from this scaffold have been reported to be approximately 1.5 to 3-fold more active than isoniazid against the H37Rv strain of TB .
- Selectivity and Safety :
Structure-Activity Relationship (SAR)
The SAR studies have been pivotal in understanding how modifications to the imidazo[1,2-a]pyridine scaffold influence biological activity.
Key Findings:
- Position Modifications :
- Pharmacokinetic Properties :
Case Studies
Several case studies have illustrated the efficacy of imidazo[1,2-a]pyridine derivatives in vivo.
- In Vivo Efficacy :
- Comparative Analysis :
Scientific Research Applications
Pharmaceutical Intermediates
6-Bromoimidazo[1,2-a]pyridine-3-carboxamide serves as an important intermediate in the synthesis of various pharmaceuticals. It has been identified as a precursor for compounds targeting specific biological pathways, including:
- CLK1 Inhibitors : Recent studies have highlighted the potential of 3,6-disubstituted imidazo[1,2-a]pyridine derivatives as inhibitors of cdc2-like kinase 1 (CLK1). These compounds can induce autophagy and are being explored for their therapeutic applications in autophagy-related diseases .
Cancer Treatment
The compound has been investigated for its role in cancer therapy. It has been associated with inhibiting signaling pathways related to the TGF-β superfamily, which are crucial in cancer progression. Studies indicate that derivatives of this compound can enhance the efficacy of existing cancer treatments when used in combination therapies .
CLK1 Inhibitor Discovery
A significant study published in April 2021 reported on a series of imidazo[1,2-a]pyridine derivatives, including this compound, demonstrating potent inhibition against CLK1 with an IC50 value as low as 4 nM. This finding suggests its potential as a lead compound for developing new treatments for diseases linked to autophagy dysfunction .
TGF-β Signaling Inhibition
Research from November 2015 described the application of compounds derived from imidazo[1,2-a]pyridine frameworks in treating cancer by inhibiting TGF-β signaling pathways. This study emphasized the structural importance of the imidazo ring and its substituents in enhancing biological activity .
References Table
Comparison with Similar Compounds
Carboxamide Derivatives
Key Insight : The bromine atom at position 6 in the target compound enhances target binding compared to methyl or aryl substituents in analogs. Carboxamide derivatives generally show superior potency over other functional groups.
Non-Carboxamide Derivatives
Key Insight : Sulfonic acid and aldehyde derivatives are primarily synthetic intermediates, whereas carboxylate esters lack the pharmacophoric carboxamide group critical for antimycobacterial activity.
Substituent Position and Bioactivity
- 6-Bromo vs. 8-Bromo : describes 6-chloro-8-bromoimidazo[1,2-a]pyridine, synthesized via regioselective bromination. Bromine at position 6 (vs. 8) optimizes steric and electronic interactions with bacterial targets .
- Fluoro vs. Bromo : Fluorinated analogs (e.g., 6-fluoroimidazo[1,2-a]pyridine-3-carboxamide) show reduced potency compared to brominated derivatives, emphasizing bromine’s role in enhancing lipophilicity and target affinity .
Toxicity and Selectivity
- Imidazo[1,2-a]pyridine-3-carboxamides, including the target compound, exhibit low cytotoxicity in mammalian cells, attributed to the carboxamide group’s role in reducing off-target interactions .
- In contrast, methyl- or fluoro-substituted analogs may require higher doses to achieve similar efficacy, increasing toxicity risks .
Preparation Methods
Cyclization of 2-Amino-5-bromopyridine with Chloroacetaldehyde
A well-documented method for synthesizing 6-bromoimidazo[1,2-a]pyridine involves the reaction of 2-amino-5-bromopyridine with monochloroacetaldehyde aqueous solution under mild alkaline conditions. The process proceeds via cyclization to form the fused imidazo ring system.
- Reaction conditions :
- Temperature: 25–50 °C
- Reaction time: 2–24 hours
- Alkali used: sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate
- Solvents: water, ethanol, methanol, or Virahol
- Workup : Concentration, extraction with ethyl acetate, washing, drying over sodium sulfate, rotary evaporation, and recrystallization from ethyl acetate/hexane (1:1)
- Yield : Approximately 72%
- Advantages : Mild conditions, easy operation, high purity, and stable product quality
- 2-Amino-5-bromopyridine (51.9 g, 300 mmol) reacted with 40% monochloroacetaldehyde aqueous solution (70.7 g, 360 mmol) and sodium bicarbonate (30.2 g, 360 mmol) in ethanol (66.9 g) at 55 °C for 5 hours.
- Post-reaction, the product was isolated as an off-white crystal with melting point 76.5–78.0 °C and characterized by ^1H NMR.
Table 1: Summary of Cyclization Reaction Conditions
| Parameter | Details |
|---|---|
| Starting material | 2-Amino-5-bromopyridine |
| Reagent | 40% Monochloroacetaldehyde aqueous solution |
| Alkali | Sodium bicarbonate (or NaOH, TEA, Na2CO3) |
| Solvent | Ethanol, water, methanol, or Virahol |
| Temperature | 25–55 °C |
| Reaction time | 2–24 hours |
| Workup | Extraction, drying, rotary evaporation, recrystallization |
| Yield | ~72% |
Introduction of Carboxamide Group at Position 3
The carboxamide functional group at position 3 can be introduced by derivatization of the corresponding carboxylic acid or carbaldehyde intermediates of 6-bromoimidazo[1,2-a]pyridine.
Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
- Prepared by condensation of 6-bromo-2-aminopyridine with 2-bromomalonaldehyde under microwave irradiation in ethanol/water mixture under inert atmosphere.
- Reaction conditions:
- Microwave irradiation at 110 °C for 10 minutes (for halogen-substituted 2-aminopyridines)
- Yield: ~80%
- Workup involves evaporation, neutralization with triethylamine, dilution with dichloromethane, adsorption on silica gel, and purification by column chromatography.
Alternative Synthetic Routes and Considerations
Tandem Cyclization and Bromination
- Synthesis of related compounds such as 3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid involves a one-pot tandem cyclization/bromination of 2-aminopyridines with α-bromoketones in ethyl acetate using tert-butyl hydroperoxide as oxidant.
- This method avoids the need for a base and efficiently promotes ring closure and bromination simultaneously.
Solvent and Purification Strategies
- Recrystallization solvents such as ethyl acetate and normal hexane mixtures (1:1) are effective for purification.
- Drying agents like anhydrous sodium sulfate and rotary evaporation are standard for isolating pure compounds.
Summary Table of Preparation Methods for 6-Bromoimidazo[1,2-a]pyridine Derivatives
| Step | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization to 6-bromoimidazo[1,2-a]pyridine | 2-Amino-5-bromopyridine + monochloroacetaldehyde | Alkali (NaHCO3), EtOH, 25–55 °C, 2–24 h | ~72 | Mild, scalable, high purity |
| Formation of 3-carbaldehyde | 6-Bromo-2-aminopyridine + 2-bromomalonaldehyde | Microwave, EtOH/H2O (1:1), 110 °C, 10 min, inert atmosphere | ~80 | Microwave-assisted, green chemistry approach |
| Conversion to carboxamide | 3-Carbaldehyde intermediate | Oxidation to acid, amidation via acid chloride or coupling reagents | Variable | Classical amidation, standard organic synthesis |
| Tandem cyclization/bromination | 2-Aminopyridine + α-bromoketone | TBHP, ethyl acetate, no base | Not specified | One-pot, efficient for related carboxylic acid derivatives |
Research Findings and Practical Notes
- The cyclization reaction using 2-amino-5-bromopyridine and monochloroacetaldehyde is a robust and reproducible method with gentle reaction conditions, suitable for both laboratory and industrial scales.
- Microwave-assisted synthesis of the carbaldehyde derivative offers a rapid and environmentally friendly alternative, reducing reaction times significantly.
- The carboxamide group introduction typically follows classical organic transformations from aldehyde or acid intermediates, allowing flexibility in functional group manipulations.
- Purification by recrystallization and chromatography ensures high purity, critical for pharmaceutical applications.
Q & A
Basic: What are the established synthetic routes for 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves functionalization of the imidazo[1,2-a]pyridine core. A two-step approach (e.g., from N-(prop-2-yn-1-yl)pyridin-2-amines) is common, where bromination and carboxamide introduction are sequential . To optimize efficiency:
- Bromination Control : Use stoichiometric equivalents of brominating agents (e.g., NBS or Br₂) under inert atmospheres to minimize side reactions.
- Carboxamide Formation : Employ coupling reagents like EDCI/HOBt in anhydrous DMF to ensure high yields.
- Reagent Purity : Ensure >95% purity for starting materials (e.g., pyridine derivatives) to avoid competing pathways .
Advanced: How can computational chemistry be integrated into designing novel derivatives of this compound?
Methodological Answer:
Computational tools, such as quantum chemical calculations (DFT) and reaction path search algorithms, can predict reactivity and regioselectivity. For example:
- Reaction Design : Use ICReDD’s approach to simulate intermediates and transition states, identifying optimal substituent positions (e.g., bromo vs. fluoro) .
- Descriptor Analysis : Extract electronic parameters (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites for functionalization .
- Machine Learning : Train models on existing imidazo[1,2-a]pyridine datasets to prioritize derivatives with desired properties (e.g., solubility, binding affinity) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., bromo substitution at C6) and carboxamide formation (δ ~165-170 ppm for carbonyl) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How do structural modifications at the bromo or carboxamide positions affect reactivity and biological activity?
Methodological Answer:
- Bromo Substituent : Acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura). Replacement with electron-withdrawing groups (e.g., -CF₃) alters π-π stacking in biological targets .
- Carboxamide Modifications : Converting -CONH₂ to esters (-COOR) enhances membrane permeability, while cyclic amides (e.g., pyrrolidinyl) improve metabolic stability .
- Activity Correlation : Use SAR studies to link modifications (e.g., halogen size, substituent polarity) to target binding (e.g., kinase inhibition) .
Basic: What purification methods are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediate purification .
- Recrystallization : Use ethanol/water mixtures to isolate the final product, ensuring slow cooling for crystal formation .
- Membrane Filtration : For large-scale synthesis, tangential flow filtration removes low-MW impurities .
Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, IC₅₀ protocols) to eliminate variability .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, identifying outliers due to solvent effects (e.g., DMSO vs. saline) .
- Mechanistic Studies : Employ SPR or ITC to quantify binding kinetics, distinguishing true activity from assay artifacts .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis to mitigate inhalation risks (e.g., bromine vapors) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: How can reactor design and process control improve the scalability of this compound synthesis?
Methodological Answer:
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., bromination), reducing batch variability .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .
- Scale-Up Criteria : Maintain geometric similarity (e.g., impeller type) between lab and pilot reactors to preserve reaction kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
